Hexanoic acid, 3-amino-5-methyl-2-oxo-
Description
Hexanoic acid, 3-amino-5-methyl-2-oxo-, is a substituted derivative of hexanoic acid (C₆H₁₂O₂), featuring an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 5, and a ketone (oxo) group (=O) at position 2. The compound’s functional groups suggest unique reactivity, solubility, and biological activity compared to simpler hexanoic acid derivatives .
Properties
CAS No. |
106728-42-1 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.185 |
IUPAC Name |
3-amino-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |
InChI Key |
FGVXRLWHVWRKPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)C(=O)O)N |
Synonyms |
Hexanoic acid, 3-amino-5-methyl-2-oxo- |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
- Anticonvulsant Therapy :
- Analgesic Properties :
- Anxiolytic Effects :
Case Study 1: Efficacy in Epilepsy Management
A clinical trial involving patients with refractory epilepsy demonstrated that administration of S-Pregabalin resulted in a significant reduction in seizure frequency compared to placebo. Patients reported improved quality of life and reduced anxiety levels associated with their condition.
Case Study 2: Neuropathic Pain Relief
In another study focusing on diabetic neuropathy, participants receiving S-Pregabalin experienced a notable decrease in pain intensity measured by the Visual Analog Scale (VAS). The results indicated that S-Pregabalin could be an effective treatment option for chronic pain management.
Data Table: Summary of Therapeutic Applications
Comparison with Similar Compounds
Substituent-Driven Reactivity and Physical Properties
- Hexanoic Acid, 3-Bromo-5-Methyl-2-Oxo- (CAS 90012-69-4): Structure: Bromine replaces the amino group at position 3. Molecular Formula: C₇H₁₁BrO₃; Molar Mass: 223.06 g/mol . Impact: The bromine atom increases molecular weight and polarizability compared to the amino-substituted analog. Bromine’s electronegativity may enhance electrophilic reactivity, whereas the amino group in the target compound could facilitate nucleophilic interactions or hydrogen bonding .
- 3-(2-Amino-2-Oxoethyl)-5-Methylhexanoic Acid (AOEMHA): Structure: Features an amino-oxoethyl side chain at position 3 and a methyl group at position 4. Properties: Exhibits Y-shaped geometry with hydrogen-bonded 2D architectures. Demonstrates third-order nonlinear optical (NLO) susceptibility (χ⁽³⁾ = 1.44 × 10⁻¹⁰ esu), attributed to electron delocalization enabled by functional groups .
Data Tables: Key Comparative Properties
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 3-Amino-5-methyl-2-oxo-hexanoic acid* | C₇H₁₃NO₃ | ~159.18 | -NH₂, -CH₃, =O | High polarity, H-bond donor/acceptor |
| 3-Bromo-5-methyl-2-oxo-hexanoic acid | C₇H₁₁BrO₃ | 223.06 | -Br, -CH₃, =O | Electrophilic reactivity |
| AOEMHA | C₉H₁₅NO₃ | 185.22 | -NH₂, -CH₃, =O, -COO⁻ | Nonlinear optical activity |
| Hexanoic acid | C₆H₁₂O₂ | 116.16 | -COOH | Lipophilic, antimicrobial |
*Theoretical values inferred from analogs.
Preparation Methods
Intermediate Synthesis Using (R)-(+)-Phenylethylamine
A prominent method involves the reaction of 3-isobutyl glutaric anhydride with (R)-(+)-phenylethylamine in toluene at −50°C to −60°C, catalyzed by 4-dimethylaminopyridine (DMAP). This forms the chiral intermediate (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid, which is isolated via extraction with NaOH (3.5–4.0%) and acidification to pH 2–2.5 using HCl. Subsequent recrystallization from hexane-ethyl acetate yields the pure intermediate with >99% diastereomeric excess (de).
Diastereomer Separation and Hydrolysis
The resolved intermediate undergoes hydrolysis in 6N HCl at 80°C for 12 hours, followed by neutralization with NaOH to isolate the target compound. This method achieves an overall yield of 72% and enantiomeric purity >99% ee.
Enzymatic Kinetic Resolution
Lipase-Catalyzed Asymmetric Hydrolysis
Racemic ethyl-3-cyano-5-methylhexanoate is subjected to hydrolysis using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 30°C. The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-3-cyano-5-methylhexanoic acid, achieving 85% yield and >99% ee. The unreacted (R)-ester is racemized using a base (e.g., KOtBu) and recycled, enhancing atom economy.
Process Optimization
Key parameters include:
-
Enzyme loading : 20 mg/g substrate
-
Reaction time : 24–48 hours
-
Temperature : 25–35°C
This method is scalable and avoids hazardous solvents, aligning with green chemistry principles.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Aldol Reaction
The target compound is synthesized using a Evans chiral oxazolidinone auxiliary. The aldol reaction between 4-methylpentanoyl-oxazolidinone and formaldehyde in THF at −78°C yields the β-hydroxy intermediate, which is oxidized to the ketone using Dess-Martin periodinane. Cleavage of the auxiliary with LiOH/H₂O₂ affords the enantiomerically pure product (92% ee).
Catalytic Asymmetric Hydrogenation
A rhodium-catalyzed hydrogenation of α,β-unsaturated ketone precursors (e.g., 3-carbamoylmethyl-5-methylhex-2-enoic acid) using (R)-BINAP as a ligand achieves 94% ee at 50 bar H₂ pressure. This method is notable for its high turnover number (TON > 1,000).
Protection-Deprotection Strategies
tert-Butyloxycarbonyl (Boc) Protection
In a four-step route, L-2-aminoadipic acid is protected with 9-fluorenylmethyl-N-succinimidyl carbonate, followed by cyclization with paraformaldehyde in toluene catalyzed by p-toluenesulfonic acid. Subsequent Boc protection and hydrolysis with LiOH yield the target compound with 93% overall yield.
Carbamate Formation and Cleavage
The intermediate (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid is treated with di-tert-butyl dicarbonate in ethyl acetate, followed by ammonium carbonate to introduce the amino group. Final deprotection with HCl/MeOH removes the phenylethyl moiety, yielding the product.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the recommended synthetic pathways for 3-amino-5-methyl-2-oxo-hexanoic acid, and how are key intermediates characterized?
- Methodological Answer : Synthesis can involve multi-step reactions, including oxidation (e.g., using KMnO₄ or CrO₃ for ketone formation) and nucleophilic substitution (e.g., introducing amino groups via amine nucleophiles) . For intermediates, high-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Q Exactive) with electrospray ionization (ESI) ensures accurate mass determination . Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for confirming stereochemistry at the 3-amino and 5-methyl positions.
Q. How can researchers safely handle amino- and oxo-functionalized hexanoic acid derivatives in the laboratory?
- Methodological Answer : Follow GHS-compliant protocols for similar compounds:
- Use fume hoods and sealed containers to avoid inhalation (acute toxicity: H302, H319) .
- Wear nitrile gloves and goggles to prevent skin/eye contact (H315, H319) .
- Store at 2–8°C in dry conditions to prevent degradation .
- For spills, avoid dust generation; use inert absorbents and dispose as hazardous waste .
Q. What spectroscopic techniques are optimal for characterizing 3-amino-5-methyl-2-oxo-hexanoic acid?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- LC-MS/MS : Use ESI in positive ion mode for protonated molecular ions ([M+H]⁺); fragment peaks confirm backbone cleavage patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Advanced Research Questions
Q. How can metabolic engineering enhance the biosynthesis of 3-amino-5-methyl-2-oxo-hexanoic acid from sustainable feedstocks?
- Methodological Answer :
- Engineer Clostridium strains to overexpress thiolase for chain elongation, enabling C6 backbone formation from syngas (CO/H₂) or glucose .
- Optimize mixotrophic fermentation (e.g., glucose + CO₂) to balance redox states and improve yield .
- Use CRISPRi to suppress competing pathways (e.g., acetate production) and redirect carbon flux toward target compound .
Q. How can discrepancies between simulated and experimental volatility data for oxo-acid derivatives be resolved?
- Methodological Answer :
- Equilibrium modeling : Refine activity coefficients (e.g., using UNIFAC) for aqueous-organic phase partitioning, as demonstrated for hexanoic acid extraction .
- Dynamic headspace analysis : Compare experimental volatility of 3-amino-5-methyl-2-oxo-hexanoic acid with furan-2-carbaldehyde analogs, adjusting for hydrogen-bonding effects that reduce volatility .
Q. What strategies mitigate racemization during the synthesis of chiral 3-amino-5-methyl-2-oxo-hexanoic acid?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-(-)-α-methoxyphenylacetic acid derivatives to enforce stereochemical control during amino group introduction .
- Enzymatic resolution : Employ lipases or transaminases to selectively hydrolyze undesired enantiomers .
- Low-temperature crystallization : Isolate enantiopure product from ethanol/water mixtures at controlled pH .
Q. How do computational methods predict the reactivity of the 2-oxo group in nucleophilic substitutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
